molecular formula C10H14N2O2 B1437359 2-(Diethylamino)isonicotinic acid CAS No. 855154-32-4

2-(Diethylamino)isonicotinic acid

Cat. No.: B1437359
CAS No.: 855154-32-4
M. Wt: 194.23 g/mol
InChI Key: FKICYVIPSOAKAW-UHFFFAOYSA-N
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Description

Contextualization within the Class of Pyridine (B92270) Carboxylic Acid Derivatives

Pyridine carboxylic acids are a class of organic compounds characterized by a pyridine ring substituted with one or more carboxyl groups. wikipedia.org The position of the carboxylic acid group on the pyridine ring gives rise to three primary isomers: picolinic acid (2-carboxylic acid), nicotinic acid (3-carboxylic acid), and isonicotinic acid (4-carboxylic acid). 2-(Diethylamino)isonicotinic acid is a derivative of isonicotinic acid, placing it within a family of compounds with significant biological and chemical relevance. wikipedia.org Derivatives of isonicotinic acid, such as isoniazid (B1672263), have historically been crucial in medicinal chemistry. researchgate.net The introduction of a diethylamino group at the 2-position significantly modifies the electronic and steric landscape of the parent isonicotinic acid molecule, influencing its reactivity and potential applications.

Historical Trajectories in Synthetic Organic Chemistry

The synthesis of isonicotinic acid itself has been a subject of study for many years, driven by the importance of its derivatives. google.com Early methods often involved the oxidation of γ-picoline (4-methylpyridine). wikipedia.orggoogle.com A significant challenge in these early syntheses was the separation of γ-picoline from its close-boiling isomer, β-picoline. google.com To circumvent this, methods were developed to selectively react and then oxidize the γ-picoline derivative. google.com

Foundational Principles Governing its Chemical Structure and Reactivity

The chemical behavior of this compound is dictated by the electronic and steric effects of its constituent parts. The pyridine ring is an electron-deficient aromatic system. The diethylamino group at the 2-position is a strong electron-donating group, which increases the electron density of the pyridine ring, particularly at the positions ortho and para to it. This electronic enrichment can influence the site of electrophilic attack on the ring.

Conversely, the carboxylic acid group at the 4-position is an electron-withdrawing group. The interplay between the electron-donating diethylamino group and the electron-withdrawing carboxylic acid group creates a unique electronic environment within the molecule. The diethylamino group also introduces significant steric bulk at the 2-position, which can direct the approach of reagents and influence the regioselectivity of reactions. The reactivity of the carboxylic acid group itself allows for a variety of transformations, such as esterification and amidation, providing a handle for further functionalization.

Overview of Research Paradigms and Methodological Approaches

Research involving this compound and its analogs spans several domains, primarily focusing on its utility as a building block in medicinal chemistry and materials science. The presence of both a basic nitrogen in the pyridine ring and an acidic carboxylic acid group allows the molecule to act as a zwitterion and a versatile ligand in coordination chemistry.

Methodological approaches to studying this compound involve a range of analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry are crucial for its characterization. researchgate.netnih.gov X-ray crystallography can provide definitive information about its solid-state structure. In research applications, the compound is often utilized in multi-step synthetic sequences to construct more complex molecular architectures.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

PropertyValue
IUPAC Name 2-(diethylamino)pyridine-4-carboxylic acid
CAS Number 855154-32-4 researchgate.net
Molecular Formula C₁₀H₁₄N₂O₂ researchgate.net
Molecular Weight 194.23 g/mol researchgate.net
Appearance Solid
Purity 97% researchgate.net

This data is based on information from chemical suppliers and databases and should be used as a reference.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(diethylamino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-12(4-2)9-7-8(10(13)14)5-6-11-9/h5-7H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKICYVIPSOAKAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651390
Record name 2-(Diethylamino)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855154-32-4
Record name 2-(Diethylamino)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity, Derivatization, and Transformation Studies

Elucidation of Reaction Mechanisms

The reactivity of 2-(Diethylamino)isonicotinic acid is primarily dictated by the electronic properties of its three key components: the pyridine (B92270) ring, the carboxylic acid group, and the diethylamino substituent.

Electrophilic and Nucleophilic Processes on the Pyridine Ring System

The pyridine ring is inherently electron-deficient compared to benzene, which makes it less susceptible to electrophilic aromatic substitution (EAS). quimicaorganica.org Reactions typically require harsh conditions, and substitution is directed to the 3- and 5-positions. quimicaorganica.orgyoutube.com However, the presence of the powerful electron-donating diethylamino group at the 2-position significantly alters this reactivity. This amino group activates the ring towards electrophiles, counteracting the deactivating effect of the ring nitrogen and the carboxylic acid group at the 4-position. The activating effect of the amino group would preferentially direct incoming electrophiles to the positions ortho and para to it (positions 3 and 5).

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions, because the electronegative nitrogen atom can stabilize the negatively charged intermediate (a Meisenheimer-like complex). quimicaorganica.orgquora.com For this compound, a nucleophilic attack would require a suitable leaving group on the ring. In precursor molecules, such as a 2-halopyridine-4-carboxylic acid, the halogen can be displaced by an amine like diethylamine (B46881) to form the title compound. pipzine-chem.com The diethylamino group itself is a poor leaving group and would not typically be displaced in a nucleophilic substitution reaction.

Reactivity at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for chemical modification. As a typical carboxylic acid, it readily undergoes deprotonation with bases to form carboxylate salts. pipzine-chem.com More importantly, it serves as a precursor for a range of derivatives through reactions that enhance the electrophilicity of the carbonyl carbon.

Activation of the carboxylic acid is a key step for many transformations. This can be achieved by converting it into a more reactive species, such as an acid chloride, using reagents like thionyl chloride or oxalyl chloride. Alternatively, in the presence of amines or alcohols, coupling agents like carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)), often in conjunction with additives like 4-(dimethylamino)pyridine (DMAP), can be used to facilitate amide or ester bond formation by generating a highly reactive O-acylisourea intermediate. mdpi.comencyclopedia.pubresearchgate.net

Chemical Transformations Involving the Diethylamino Group

The diethylamino group is generally stable. Its lone pair of electrons confers basic and nucleophilic properties to the nitrogen atom, allowing it to be protonated in acidic media. While direct transformations of a diethylamino group on an aromatic ring are not as common as reactions at the carboxylic acid, potential reactions could include oxidation or N-dealkylation under specific, often harsh, conditions. In the context of synthesis, reactions involving diethylamine itself are common, such as its use as a nucleophile to displace leaving groups on aromatic rings to form compounds like this compound. wikipedia.org

Synthesis of Novel Derivatives and Analogues

The functional groups of this compound provide clear pathways for the synthesis of various derivatives, primarily through reactions at the carboxyl group.

Esterification and Amidation Strategies

Esterification: Esters of this compound can be prepared through several standard methods. The most direct is Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, typically at reflux. A more common and often higher-yielding approach involves the initial activation of the carboxylic acid. For instance, using carbodiimide-mediated coupling with an alcohol, often catalyzed by DMAP, provides a mild and effective route to the desired esters. mdpi.com This method is particularly useful for sensitive or complex alcohols.

Table 1: Examples of Esterification Reactions
AlcoholCoupling Agent/CatalystSolventProduct
Methanol (B129727)H₂SO₄ (cat.)MethanolThis compound methyl ester
Ethanol (B145695)EDC, DMAPDichloromethaneThis compound ethyl ester
PhenolDCC, DMAPTetrahydrofuranThis compound phenyl ester
Benzyl (B1604629) alcoholThionyl chloride, then alcoholTolueneThis compound benzyl ester

Amidation: The synthesis of amides from this compound follows similar principles to esterification. Direct reaction with an amine upon heating can produce amides, but this often requires high temperatures and results in the formation of water which must be removed. mdpi.com A more efficient method involves activating the carboxylic acid with a coupling agent like EDC or HOBt (Hydroxybenzotriazole) before the addition of a primary or secondary amine. encyclopedia.pubresearchgate.net This approach allows the reaction to proceed under milder conditions and generally gives higher yields.

Table 2: Examples of Amidation Reactions
AmineCoupling AgentSolventProduct
AnilineEDC, HOBtDimethylformamideN-phenyl-2-(diethylamino)isonicotinamide
PiperidineDCCDichloromethane(2-(Diethylamino)pyridin-4-yl)(piperdin-1-yl)methanone
BenzylamineHATUDimethylformamideN-benzyl-2-(diethylamino)isonicotinamide
N,O-DimethylhydroxylamineCDI (Carbonyldiimidazole)TetrahydrofuranN-methoxy-N-methyl-2-(diethylamino)isonicotinamide (Weinreb amide)

Formation of Hydrazones and Schiff Bases

The formation of hydrazones and other Schiff bases from this compound first requires the synthesis of a hydrazide or a primary amine intermediate, respectively.

Hydrazones: The key intermediate for hydrazone synthesis is 2-(Diethylamino)isonicotinic hydrazide. This is typically synthesized by reacting an ester of this compound (e.g., the methyl or ethyl ester) with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent like ethanol. The resulting hydrazide is a stable compound that can be isolated and subsequently reacted.

The 2-(diethylamino)isonicotinic hydrazide can then undergo a condensation reaction with a wide variety of aldehydes and ketones to form the corresponding hydrazones. mdpi.comnih.gov This reaction is usually catalyzed by a few drops of acid (like glacial acetic acid) and is often carried out in ethanol at reflux. mdpi.comresearchgate.net The resulting hydrazone products are a class of compounds containing the R=N-NH-C(=O)-R' functionality.

Table 3: Examples of Hydrazone Formation from 2-(Diethylamino)isonicotinic Hydrazide
Carbonyl CompoundCatalystSolventProduct
BenzaldehydeAcetic AcidEthanolN'-benzylidene-2-(diethylamino)isonicotinohydrazide
AcetoneAcetic AcidEthanol2-(Diethylamino)-N'-(propan-2-ylidene)isonicotinohydrazide
4-HydroxybenzaldehydeAcetic AcidEthanol2-(Diethylamino)-N'-(4-hydroxybenzylidene)isonicotinohydrazide
CyclohexanoneAcetic AcidEthanolN'-(cyclohexylidene)-2-(diethylamino)isonicotinohydrazide

Schiff Bases: A Schiff base is a compound containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen (R₂C=NR'). nih.gov Hydrazones are a specific subclass of Schiff bases. The formation of other types of Schiff bases from this compound would necessitate the creation of a primary amine functionality. For instance, the carboxylic acid could be converted to an amide, which could then undergo a Hofmann rearrangement or be reduced to an aminomethyl group. This newly formed primary amine could then be condensed with aldehydes or ketones to yield various Schiff bases. nih.govscirp.org

Advanced Spectroscopic and Analytical Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, are the initial and most fundamental steps in the structural analysis of 2-(Diethylamino)isonicotinic acid.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the protons on the pyridine (B92270) ring and the diethylamino group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating diethylamino group and the electron-withdrawing carboxylic acid group. The ethyl protons would appear as a characteristic quartet and triplet pattern due to spin-spin coupling.

¹³C NMR spectroscopy complements the proton data by providing a count of the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbon atoms in the pyridine ring are indicative of their electronic environment, with the carbon bearing the carboxylic acid group and the one attached to the nitrogen of the diethylamino group showing characteristic downfield shifts.

A representative, though not specific to this exact molecule, ¹³C NMR spectrum of a related isonicotinic acid derivative can provide context for the expected chemical shifts. researchgate.net For instance, in many pyridine derivatives, the carbon atoms of the ring appear in the aromatic region of the spectrum. researchgate.netbmrb.iochemicalbook.com

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine Ring Protons7.0 - 8.5120 - 160
N-CH₂ (Ethyl)3.0 - 4.040 - 50
CH₃ (Ethyl)1.0 - 1.510 - 20
COOH10.0 - 13.0160 - 180

Note: The data in this table is predictive and based on general principles of NMR spectroscopy. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC)

To definitively assign the ¹H and ¹³C signals and to elucidate the complete bonding network, two-dimensional NMR techniques are indispensable.

Correlation Spectroscopy (COSY) is a homonuclear correlation experiment that reveals proton-proton (¹H-¹H) coupling relationships. emerypharma.comsdsu.edu In the COSY spectrum of this compound, cross-peaks would connect the signals of adjacent protons on the pyridine ring, as well as the methylene (B1212753) (CH₂) and methyl (CH₃) protons of the ethyl groups. youtube.comresearchgate.net This allows for the unambiguous assignment of protons within each spin system.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC) spectroscopy correlates the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). youtube.comepfl.ch This powerful technique allows for the direct assignment of the ¹³C signals based on the already assigned ¹H signals. Each cross-peak in the HSQC/HMQC spectrum represents a C-H bond, simplifying the often-complex ¹³C spectrum. emerypharma.comsdsu.eduepfl.ch

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a rapid and non-destructive method for identifying the functional groups present in a molecule. nih.gov

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹), C-N stretching vibrations, and the aromatic C=C and C-H stretching and bending vibrations of the pyridine ring. researchgate.netnasa.gov

Raman spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. The selection rules for Raman are different from those for IR, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the symmetric vibrations of the pyridine ring are often more prominent in the Raman spectrum. nih.gov

Functional Group Characteristic IR Absorption (cm⁻¹) Characteristic Raman Shift (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad)Weak
C=O (Carboxylic Acid)1700-17301700-1730
C-N (Diethylamino)1200-13501200-1350
Aromatic C=C1450-16001450-1600
Aromatic C-H3000-3100 (stretch), 675-900 (bend)3000-3100 (stretch)

Note: The data in this table is based on typical ranges for functional groups and may vary for the specific molecule.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. chemguide.co.uk

Upon ionization in the mass spectrometer, this compound would form a molecular ion (M⁺). The high-resolution mass spectrum would provide the exact mass of the molecule, allowing for the confirmation of its elemental composition.

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions. nist.govnih.gov The resulting mass spectrum will show a peak corresponding to the molecular ion, and a series of other peaks corresponding to fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used to deduce its structure. chemguide.co.uklibretexts.orgyoutube.com For this compound, characteristic fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH), the ethyl groups from the diethylamino moiety, and cleavage of the pyridine ring. libretexts.org For instance, the loss of a COOH group would result in a fragment with a mass 45 units less than the molecular ion. libretexts.org

Ion m/z (Mass-to-Charge Ratio) Identity
[M]⁺194.1055Molecular Ion
[M - C₂H₅]⁺165.0793Loss of an ethyl group
[M - COOH]⁺149.1028Loss of the carboxylic acid group

Note: The m/z values in this table are calculated based on the expected molecular formula C₁₀H₁₄N₂O₂ and represent theoretical monoisotopic masses.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic structure and transitions within a molecule.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted pyridine ring system. The presence of both an electron-donating group (diethylamino) and an electron-withdrawing group (carboxylic acid) on the pyridine ring can lead to intramolecular charge-transfer transitions, which may result in absorption bands in the near-UV or visible region. For comparison, isonicotinic acid itself exhibits absorption maxima around 214 nm and 264 nm. sielc.comresearchgate.net The substitution with the diethylamino group is expected to cause a bathochromic (red) shift in these absorption bands.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. Not all molecules fluoresce, but for those that do, the emission spectrum can provide information about the excited state and the molecule's environment. The fluorescence properties of this compound would depend on the nature of its lowest excited singlet state and the efficiency of non-radiative decay processes. The study of its fluorescence could reveal details about its photophysical properties. nih.gov

Technique Expected λmax (nm) Information Gained
UV-Vis Absorption220 - 350Electronic transitions (π→π, n→π)
Fluorescence Emission> 300Nature of the excited state, photophysical properties

Note: The λmax values are estimations based on related structures and general principles.

X-ray Diffraction Analysis for Crystalline State Structure Determination

For compounds that can be obtained in a crystalline form, single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This method provides accurate bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding and crystal packing.

An X-ray diffraction analysis of a suitable crystal of this compound would reveal the planarity of the pyridine ring, the conformation of the diethylamino group, and the geometry of the carboxylic acid moiety. nih.govcia.gov Furthermore, it would elucidate how the molecules pack in the crystal lattice, which is governed by intermolecular forces. Hydrogen bonding involving the carboxylic acid group and the nitrogen atom of the pyridine ring would likely play a significant role in the crystal packing.

The data obtained from X-ray diffraction is the gold standard for structural determination and serves as a definitive reference for validating the structural insights gained from spectroscopic methods.

Chromatographic Methods for Purity Assessment and Separation Research

Chromatography is an indispensable tool for the separation and analysis of this compound. The choice of chromatographic technique and the specific method parameters are dictated by the analytical goal, whether it be routine purity checks, preparative isolation, or trace-level quantification.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile compounds like this compound. Its high resolution and sensitivity make it ideal for both qualitative and quantitative assessments. The amphoteric nature of this compound, possessing both a basic tertiary amine and an acidic carboxylic acid group, allows for a variety of HPLC modes to be employed.

Research Findings:

While specific HPLC methods for this compound are not extensively documented in publicly available literature, methods for the closely related isonicotinic acid and its derivatives provide a strong basis for method development. For instance, reversed-phase HPLC is commonly used for the analysis of pyridine carboxylic acids. A C18 column is a typical stationary phase, offering good retention for moderately polar compounds. The mobile phase composition is critical and often consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov The pH of the aqueous buffer is a key parameter to control the retention and peak shape of this compound by influencing the ionization state of both the carboxylic acid and the diethylamino group.

For the separation of isonicotinic acid from related impurities, mobile phases containing buffers such as phosphate (B84403) or acetate (B1210297) have been successfully used. nih.govresearchgate.net For example, a method for isoniazid (B1672263) and its related substance, isonicotinic acid, utilized a C18 column with a mobile phase of potassium dihydrogen phosphate buffer at pH 6.9, demonstrating the importance of pH control. researchgate.net Another approach for analyzing isonicotinic acid as an impurity in niacin involved an amine column with a mobile phase of methanol and water acidified with formic acid. nih.gov Detection is typically achieved using a UV detector, as the pyridine ring in this compound provides strong UV absorbance. researchgate.netnih.gov The wavelength of maximum absorbance for isonicotinic acid is around 270 nm, and a similar wavelength would likely be suitable for its diethylamino derivative. nih.gov

Table 1: Potential HPLC Parameters for the Analysis of this compound

Parameter Stationary Phase Mobile Phase Detection Potential Application Reference
Method 1 C18 (Reversed-Phase) Acetonitrile/Water with Phosphate Buffer (pH adjusted) UV at ~270 nm Purity assessment and quantification nih.govresearchgate.net
Method 2 Amine Column Methanol/Water with Formic Acid UV at ~270 nm Separation from related acidic and basic impurities nih.gov
Method 3 Mixed-Mode (e.g., Primesep) Acetonitrile/Water with Acidic Buffer (e.g., H₂SO₄) UV at ~200-270 nm Analysis in complex matrices sielc.com

This table presents hypothetical yet scientifically plausible HPLC conditions for this compound based on methods for analogous compounds.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring reaction progress, checking compound purity, and identifying suitable solvent systems for column chromatography. mdpi.com

Research Findings:

For the analysis of this compound, silica (B1680970) gel plates are a common choice for the stationary phase. researchgate.net The choice of mobile phase is critical for achieving good separation. A mixture of a non-polar and a polar solvent is typically used. For carboxylic acids, the addition of a small amount of a stronger acid like acetic acid or formic acid to the mobile phase can help to suppress the ionization of the carboxyl group, leading to more compact spots and better resolution. researchgate.net For separating nicotinic acid and its derivatives, various solvent systems have been reported, such as chloroform-ethanol mixtures. researchgate.net Given the polarity of this compound, a mobile phase consisting of a moderately polar solvent system would be appropriate. Visualization of the spots on the TLC plate can be achieved under UV light (typically at 254 nm) due to the UV-absorbing pyridine ring. researchgate.net Alternatively, staining with a general reagent like iodine vapor or specific reagents for acids can be employed.

Table 2: Potential TLC Systems for the Analysis of this compound

Stationary Phase Mobile Phase System Visualization Application Reference
Silica Gel 60 F₂₅₄ Dichloromethane:Methanol:Acetic Acid (e.g., 96:3:1) UV light (254 nm) Monitoring reaction progress, purity check researchgate.net
Silica Gel G Diethyl ether:Formic acid (e.g., 50:1) Bromocresol green spray Separation of carboxylic acids tamu.edu
Cellulose n-propanol:Ammonium (B1175870) hydroxide (B78521) (2M) Aniline-xylose reagent Separation of closely related acids tandfonline.com

This table outlines potential TLC conditions for this compound based on established methods for similar compounds.

Derivatization is a chemical modification of an analyte to produce a new compound that has properties more amenable to a particular analytical technique. For this compound, derivatization can be employed to improve its volatility for gas chromatography (GC) analysis or to enhance its ionization efficiency and fragmentation pattern in mass spectrometry (MS). nih.govresearchgate.net

Research Findings:

The two primary functional groups in this compound that are amenable to derivatization are the carboxylic acid and the tertiary amine.

Derivatization of the Carboxylic Acid: The carboxylic acid group is polar and non-volatile, making direct GC analysis challenging. Esterification is a common derivatization strategy to convert the carboxylic acid into a more volatile ester. colostate.edu Reagents such as diazomethane (B1218177) or alcohols in the presence of an acid catalyst can be used. For MS detection, derivatizing agents that introduce a readily ionizable or easily fragmentable group can significantly enhance sensitivity. For example, derivatization with diphenyl diazomethane can be used for the analysis of carboxylic acids by GC-MS. acs.orgnih.gov Another approach for LC-MS involves tagging the carboxylic acid with a reagent that imparts a permanent positive charge, thereby improving ionization efficiency in positive ion mode electrospray ionization (ESI). nih.govnih.gov

Derivatization of the Tertiary Amine: While the tertiary amine in this compound is generally amenable to positive ion ESI-MS, its derivatization is less common than that of the carboxylic acid for enhancing detection. However, in specific contexts, such as chiral separations, derivatization of the amine functionality might be considered. For other amines, derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQTag) has been shown to improve chromatographic and mass spectrometric properties. acs.org

Table 3: Potential Derivatization Strategies for this compound

Functional Group Derivatization Reagent Analytical Technique Purpose Reference
Carboxylic Acid Diazomethane / Alcohols (e.g., Methanol, Ethanol) with acid catalyst GC-MS Increase volatility colostate.edu
Carboxylic Acid Diphenyl diazomethane GC-MS Increase volatility and enhance MS detection acs.orgnih.gov
Carboxylic Acid 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) LC-MS/MS Enhance ionization and provide isotopic signature nih.gov
Primary/Secondary Amines (for comparison) 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQTag) LC-MS Improve chromatographic and MS properties acs.org

This table provides examples of derivatization strategies that could be applied to this compound, based on established chemical principles.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT methods are widely used due to their balance of accuracy and computational efficiency, making them suitable for studying molecules of various sizes. nih.gov These calculations can predict molecular geometries, electronic properties, and spectroscopic features. researchgate.net

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the ground state. nih.gov For flexible molecules, which can exist in multiple spatial arrangements called conformers, a conformational analysis is performed to identify the most stable structures.

For example, a computational study on isonicotinic acid methyl ester (INAME), a derivative of isonicotinic acid, utilized the B3LYP/6-311++G(d,p) method to identify three possible conformers. nih.gov The analysis determined the most stable conformer by comparing their calculated ground state energies. nih.gov A similar approach would be applied to 2-(Diethylamino)isonicotinic acid to determine the preferred orientation of the diethylamino and carboxylic acid groups relative to the pyridine (B92270) ring.

Electronic structure analysis provides insight into how electrons are distributed within a molecule. A key part of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO and the gap between them are critical for predicting a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. nih.gov

In a DFT study of nicotinic hydrazide Schiff base derivatives, the HOMO and LUMO energies were calculated to understand their chemical behavior. nih.gov The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. epstem.net A smaller gap generally indicates a more reactive species.

Table 1: Illustrative Frontier Molecular Orbital Data for a Nicotinic Hydrazide Derivative This table presents example data from a study on a nicotinic hydrazide derivative to illustrate the typical outputs of an FMO analysis.

ParameterEnergy (eV)
EHOMO-6.4052
ELUMO-2.4978
Energy Gap (ΔE)3.9074

Data sourced from a DFT study on (N′,N‴Z)-N′,N‴-(1,2-diphenylethane-1,2-diylidene)di(nicotinohydrazide). nih.gov

An Electrostatic Potential (ESP) map, also known as a molecular electrostatic potential (MEP) surface, illustrates the charge distribution of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. Red regions on an ESP map indicate areas of negative potential (electron-rich), while blue regions indicate positive potential (electron-poor).

For instance, ESP maps calculated for nicotine (B1678760) have shown high electron density around the nitrogen atoms, identifying them as likely sites for oxidation or interaction with electrophiles. researchgate.netresearchgate.net For this compound, an ESP map would be expected to show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen of the pyridine ring, indicating these as potential sites for hydrogen bonding or coordination with metal ions.

The stability of a molecule can be assessed computationally through several parameters derived from electronic structure calculations. The HOMO-LUMO energy gap is a primary indicator; a larger gap suggests higher kinetic stability and lower chemical reactivity. epstem.net

Other related properties that can be calculated include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Global Hardness (η): A measure of resistance to charge transfer, calculated as (I-A)/2. Harder molecules have larger energy gaps and are less reactive. nih.gov

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. nih.gov

Studies on nicotinic acid and isonicotinic acid derivatives have used these calculated parameters to compare the stability and reactivity of different isomers and substituted compounds. nih.govepstem.net

Table 2: Illustrative Global Reactivity Descriptors for a Nicotinic Hydrazide Derivative This table provides an example of calculated reactivity parameters for a nicotinic hydrazide derivative, demonstrating how stability is quantified.

ParameterValue (eV)
Ionization Energy (I)6.4052
Electron Affinity (A)2.4978
Global Hardness (η)1.954
Electrophilicity Index (ω)5.0694

Data sourced from a DFT study on (N′,N‴Z)-N′,N‴-(1,2-diphenylethane-1,2-diylidene)di(nicotinohydrazide). nih.gov

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway, including short-lived transition states and intermediates. uhsp.edu By calculating the energy changes along a reaction coordinate, researchers can determine activation barriers and predict the most likely mechanism.

For example, the decarboxylation mechanism of various pyridinecarboxylic acids has been investigated to understand how substituents on the pyridine ring affect the reaction rate. capes.gov.br Such studies propose reaction pathways, such as the formation of an ylide intermediate, and explain how factors like molecular geometry influence the energy barrier for the reaction. capes.gov.br A similar computational approach could be used to model potential reactions of this compound, such as its esterification or amide formation, to understand the energetic feasibility and mechanism.

Prediction and Correlation of Spectroscopic Properties with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties, including vibrational (FT-IR, Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. aip.org These theoretical spectra are crucial for interpreting and assigning experimental data.

In a study on isonicotinic acid methyl ester, DFT calculations were used to compute the vibrational frequencies. nih.gov The calculated frequencies showed good agreement with the experimental FT-IR and FT-Raman spectra, allowing for a detailed assignment of the vibrational modes. nih.gov Similarly, Time-Dependent DFT (TD-DFT) is used to calculate electronic transitions, which can be compared with experimental UV-Vis spectra to understand the nature of the electronic excitations. mdpi.com For this compound, such calculations would be essential to confirm its structure and understand its spectroscopic signatures.

Molecular Interaction Studies and Ligand Binding Mechanism Elucidation (e.g., molecular docking, force field simulations)

Molecular interaction studies for this compound would theoretically involve molecular docking and force field simulations to predict and analyze its binding to biological targets.

Molecular Docking: This technique would be used to predict the preferred orientation of this compound when bound to a specific protein receptor. The process involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized. A target protein's crystal structure would be obtained from a database like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or Glide, the ligand would be placed into the binding site of the receptor. The program would then explore various conformations and orientations of the ligand, scoring them based on a defined scoring function.

Analysis of Results: The output would provide a series of possible binding poses, ranked by their predicted binding affinity (e.g., in kcal/mol). Analysis of the top-ranked poses would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues of the protein.

While no specific docking studies for this compound are available, studies on related isonicotinoyl hydrazide derivatives have been performed to assess their potential as inhibitors for various enzymes, demonstrating the utility of this approach. researchgate.net

Force Field Simulations: Molecular dynamics (MD) simulations using various force fields are a standard approach to study the dynamic behavior of a ligand-protein complex over time.

Force Fields: Commonly used force fields for biomolecular simulations include AMBER (Assisted Model Building with Energy Refinement), CHARMM (Chemistry at HARvard Macromolecular Mechanics), and OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom). acs.orgscience.gov These force fields are sets of parameters and equations used to calculate the potential energy of a system of atoms.

Simulation Process: An MD simulation would start with the docked complex of this compound and its target protein, solvated in a water box with ions to mimic physiological conditions. The simulation would then solve Newton's equations of motion for the system, providing a trajectory of atomic positions and velocities over time.

Insights from Simulations: Analysis of the MD trajectory can reveal the stability of the binding pose, the flexibility of the ligand and protein, the role of water molecules in the binding interface, and can be used to calculate more accurate binding free energies.

Table 1: Commonly Used Force Fields in Biomolecular Simulations

Force Field FamilyKey CharacteristicsTypical Applications
AMBER Well-parameterized for proteins and nucleic acids.Protein folding, DNA/RNA dynamics, ligand binding.
CHARMM Widely used for a broad range of biomolecules, including lipids.Membrane protein simulations, drug design.
OPLS-AA Optimized for condensed-phase properties of organic liquids and proteins.Solvation studies, protein-ligand binding.
GROMOS Developed for biomolecular systems, with a focus on free energy calculations.Protein dynamics, conformational analysis.

Thermodynamic and Kinetic Computations for Chemical Processes

Computational methods can also be employed to determine the thermodynamic and kinetic parameters of chemical processes involving this compound.

Thermodynamic Computations: Thermodynamic properties such as binding free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) can be calculated to quantify the stability of a ligand-protein complex. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used post-MD simulation to estimate binding free energies.

For instance, studies on the binding of antagonists to nicotinic receptors have utilized thermodynamic analysis to show that binding can be enthalpy-driven, entropy-driven, or both, depending on the specific ligand and binding site. nih.gov Similar computations for this compound would provide fundamental insights into the driving forces of its molecular recognition. Quantum mechanical methods, like Density Functional Theory (DFT), could also be used to calculate thermodynamic properties of the molecule itself.

Kinetic Computations: Kinetic parameters, such as association (k_on) and dissociation (k_off) rate constants, can be computationally estimated to understand the dynamics of ligand binding.

Methods: Techniques like steered molecular dynamics (SMD) or metadynamics can be used to simulate the unbinding process and estimate the dissociation rate constant. The association rate constant is more challenging to compute directly but can be estimated from Brownian dynamics simulations or inferred from the dissociation constant (K_d) and k_off.

Importance: These kinetic parameters are crucial as they determine the residence time of a ligand in the binding pocket, which is often a more critical determinant of biological activity than just the binding affinity.

The International Confederation for Thermal Analysis and Calorimetry (ICTAC) provides guidelines for performing kinetic computations on data from thermal analysis, which can be adapted for computational studies of chemical processes. sigmaaldrich.com

Table 2: Computational Methods for Thermodynamic and Kinetic Parameters

ParameterComputational MethodInformation Provided
Binding Free Energy (ΔG) MM/PBSA, MM/GBSA, Free Energy Perturbation (FEP), Thermodynamic Integration (TI)Overall stability of the ligand-receptor complex.
Binding Enthalpy (ΔH) Calculated from temperature dependence of binding affinity or directly from simulations.The heat released or absorbed upon binding.
Binding Entropy (ΔS) Calculated from ΔG and ΔH, or via normal mode analysis.The change in disorder of the system upon binding.
Association Rate (k_on) Brownian dynamics simulations.The rate at which the ligand binds to the receptor.
Dissociation Rate (k_off) Steered Molecular Dynamics (SMD), Metadynamics.The rate at which the ligand unbinds from the receptor.

While direct computational studies on this compound are not currently available, the established methodologies described provide a clear framework for how such investigations would be conducted to elucidate its molecular interactions and chemical properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Diethylamino)isonicotinic acid, and how can purity be validated?

  • Methodological Answer :

  • Synthesis : Begin with a nucleophilic substitution reaction between isonicotinic acid derivatives and diethylamine under anhydrous conditions. Optimize reaction parameters (e.g., solvent polarity, temperature) to improve yield. For example, describes similar amino-substituted isonicotinic acids synthesized via amine-ester coupling .
  • Purification : Use recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor purity via thin-layer chromatography (TLC).
  • Characterization : Confirm structure using 1H^1 \text{H}-NMR (e.g., diethylamino protons at δ 1.0–1.2 ppm), 13C^{13} \text{C}-NMR, and high-resolution mass spectrometry (HRMS). highlights the use of spectroscopic techniques for azo-dye derivatives, which can be adapted .

Q. Which analytical techniques are most reliable for assessing the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Stability Studies : Prepare buffered solutions (pH 1–12) and incubate the compound at 25°C. Monitor degradation via UV-Vis spectroscopy (absorbance maxima shifts) or HPLC with a C18 column (retention time changes).
  • Data Interpretation : Compare degradation kinetics (zero/first-order models) to identify pH-sensitive functional groups (e.g., diethylamino or carboxylic acid moieties). emphasizes the importance of stability testing for related isonicotinic acid derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • Modeling Workflow :

Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites.

Simulate interaction energies with transition metals (e.g., Pd, Cu) to assess catalytic potential.

Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates in cross-coupling reactions).

  • Data Contradictions : Address discrepancies between theoretical and experimental results by refining solvent effects or entropy corrections in simulations. underscores the need for hypothesis-driven computational validation .

Q. How should researchers resolve conflicting literature reports on the compound’s solubility in polar aprotic solvents?

  • Methodological Answer :

  • Systematic Analysis :

Replicate solubility measurements (e.g., gravimetric or spectrophotometric methods) under standardized conditions (temperature, solvent purity).

Compare results with prior studies, noting methodological differences (e.g., equilibration time, agitation methods).

Use Hansen solubility parameters to rationalize outliers.

  • Example : recommends addressing contradictions by explicitly detailing experimental protocols and citing conflicting data sources .

Q. What strategies mitigate interference from byproducts during spectroscopic characterization?

  • Methodological Answer :

  • Interference Mitigation :

Employ tandem techniques (e.g., LC-MS/MS) to separate byproducts chromatographically before spectral analysis.

Use deuterated solvents in NMR to suppress solvent peaks.

Apply difference spectroscopy (subtracting solvent/buffer spectra) in UV-Vis studies.

  • Case Study : advises including raw and processed data in supplementary materials to enhance reproducibility .

Key Methodological Guidelines

  • Experimental Reproducibility : Follow ’s standards for detailing synthesis protocols, including reaction times, solvent ratios, and purification steps in the main text or supplementary materials .
  • Data Presentation : Use tables to summarize critical physicochemical properties (e.g., melting point, solubility) and highlight statistical significance (e.g., p-values for stability studies). emphasizes clarity in data presentation to support analytical conclusions .
  • Literature Review : Prioritize peer-reviewed journals over non-academic sources (e.g., avoid per user instructions). and recommend systematic database searches (e.g., SciFinder, PubMed) to identify high-impact studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.